Kikkanol F Kikkanol F Kikkanol F is a germacrane sesquiterpenoid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1870530
InChI: InChI=1S/C15H26O3/c1-10(2)13-8-7-12(9-16)6-4-5-11(3)14(17)15(13)18/h6,10,13-18H,3-5,7-9H2,1-2H3/b12-6-/t13-,14+,15+/m0/s1
SMILES:
Molecular Formula: C15H26O3
Molecular Weight: 254.36 g/mol

Kikkanol F

CAS No.:

Cat. No.: VC1870530

Molecular Formula: C15H26O3

Molecular Weight: 254.36 g/mol

* For research use only. Not for human or veterinary use.

Kikkanol F -

Specification

Molecular Formula C15H26O3
Molecular Weight 254.36 g/mol
IUPAC Name (1R,2R,3S,6Z)-6-(hydroxymethyl)-10-methylidene-3-propan-2-ylcyclodec-6-ene-1,2-diol
Standard InChI InChI=1S/C15H26O3/c1-10(2)13-8-7-12(9-16)6-4-5-11(3)14(17)15(13)18/h6,10,13-18H,3-5,7-9H2,1-2H3/b12-6-/t13-,14+,15+/m0/s1
Standard InChI Key DXLKOOQBJKRNLJ-INYXVGHSSA-N
Isomeric SMILES CC(C)[C@@H]1CC/C(=C/CCC(=C)[C@H]([C@@H]1O)O)/CO
Canonical SMILES CC(C)C1CCC(=CCCC(=C)C(C1O)O)CO

Introduction

Chemical Structure and Properties

Kikkanol F possesses a complex cyclodecene structure with multiple functional groups that contribute to its biological activity. The compound is formally identified as (1R,2R,3S,6Z)-6-(hydroxymethyl)-10-methylidene-3-propan-2-ylcyclodec-6-ene-1,2-diol according to IUPAC nomenclature .

Structural Identifiers

The structural identifiers of Kikkanol F provide essential information for chemical database referencing and structural analysis, as detailed in Table 1.

Table 1: Structural Identifiers of Kikkanol F

Identifier TypeValue
Molecular FormulaC₁₅H₂₆O₃
SMILES (Canonical)CC(C)C1CCC(=CCCC(=C)C(C1O)O)CO
SMILES (Isomeric)CC(C)[C@@H]1CC/C(=C/CCC(=C)C@HO)/CO
InChIInChI=1S/C15H26O3/c1-10(2)13-8-7-12(9-16)6-4-5-11(3)14(17)15(13)18/h6,10,13-18H,3-5,7-9H2,1-2H3/b12-6-/t13-,14+,15+/m0/s1
InChI KeyDXLKOOQBJKRNLJ-INYXVGHSSA-N

The stereochemistry indicated in the IUPAC name and SMILES notation reflects the specific three-dimensional arrangement of atoms that is critical to the biological activity of Kikkanol F .

Physical and Chemical Characteristics

Kikkanol F appears as a colorless oil with distinctive optical rotation properties. Physical examination reveals it has a negative optical rotation ([α]²⁵D -95.7° when measured in chloroform solution), which is an important characteristic for confirming its identity and purity .

Physical Properties

Table 2: Physical and Chemical Properties of Kikkanol F

PropertyValue
Physical FormColorless oil
Optical Rotation[α]²⁵D -95.7° (c=0.5, CHCl₃)
Molecular Weight254.36 g/mol
Exact Mass254.18819469 g/mol
Topological Polar Surface Area (TPSA)60.70 Ų
XlogP1.20
Atomic LogP (AlogP)2.03
H-Bond Acceptor Count3
H-Bond Donor Count3
Rotatable Bonds2

Spectroscopic analysis of Kikkanol F shows characteristic absorption bands in the infrared spectrum at 3360, 2930, 1651, and 904 cm⁻¹, indicating the presence of hydroxyl, alkyl, and olefinic functional groups . These spectral features are valuable for identification and verification purposes during isolation and purification procedures.

Biological Sources

Natural Occurrence

Kikkanol F has been conclusively identified and isolated from the flowers of Chrysanthemum indicum L. (Compositae family) . This plant species has significant traditional medicinal value in East Asian medical systems, particularly in Chinese medicine, where it is known as "Yagikka" or Chrysanthemi Indici Flos .

Chrysanthemum indicum has been used historically for treating various conditions, including inflammation, hypertension, and respiratory diseases . The plant contains over 190 different chemical constituents, including multiple sesquiterpenes like Kikkanol F, contributing to its diverse pharmacological effects .

Isolation and Characterization

Isolation Methodology

The isolation of Kikkanol F typically follows a bioassay-guided fractionation approach. Researchers have successfully isolated this compound from the flowers of Chrysanthemum indicum through a specific extraction and purification process:

  • Initial extraction of dried flowers with methanol under reflux conditions

  • Partition of the methanolic extract between ethyl acetate and water

  • Collection of the ethyl acetate-soluble portion

  • Sequential chromatographic purification using silica gel column chromatography

  • Final purification and isolation of Kikkanol F as a colorless oil

Structural Elucidation

The absolute stereostructure of Kikkanol F was determined using a combination of chemical and spectroscopic methods. Key techniques included:

  • High-resolution mass spectrometry (HR-MS) confirming the molecular formula C₁₅H₂₆O₃

  • Infrared (IR) spectroscopy revealing characteristic functional group absorptions

  • Nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) providing detailed structural information

  • Application of the modified Mosher's method to determine absolute stereochemistry

The ¹H-NMR spectrum (in CD₃OD) showed distinctive signals including δ: 0.99, 1.01 (3H each, both d, J=6.4 Hz, 12 and 13-H₃), confirming the presence of isopropyl group methyl protons, along with other characteristic signals that helped establish the complete structure .

Pharmacological Properties

Inhibitory Activity Against Nitric Oxide Production

Comparative Inhibitory Activity

Table 3: Inhibitory Activity of Kikkanol F and Related Compounds Against NO Production in LPS-Activated Macrophages

CompoundIC₅₀ (μM)
Kikkanol A>100 (19.5% inhibition at 100 μM)
Kikkanol B>100 (49.8% inhibition at 100 μM)
Kikkanol C>100 (16.5% inhibition at 100 μM)
Kikkanol D>100 (18.3% inhibition at 100 μM)
Kikkanol E>100 (36.2% inhibition at 100 μM)
Kikkanol F>100 (14.0% inhibition at 100 μM)
Kikkanol F monoacetate91.3
cis-Spiroketalenolether polyyne38.3
trans-Spiroketalenolether polyyne59.5
Luteolin19.7 (cytotoxic at 100 μM)
Eupatilin42.4
L-NMMA (reference)27.9

This comparative analysis indicates that while Kikkanol F possesses some anti-inflammatory potential, other constituents from Chrysanthemum indicum, particularly acetylenic compounds and flavonoids, demonstrate more potent inhibitory activity against NO production .

ADMET Properties

Predicted Pharmacokinetic Parameters

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of Kikkanol F provide valuable insights into its potential pharmaceutical applications and limitations. These properties have been predicted using computational models such as admetSAR 2.

Table 4: Predicted ADMET Properties of Kikkanol F

ParameterPredictionProbability (%)
Human Intestinal AbsorptionPositive97.67%
Caco-2 PermeabilityNegative52.01%
Blood-Brain Barrier PenetrationPositive52.50%
Human Oral BioavailabilityPositive51.43%
Subcellular LocalizationMitochondria78.40%
HepatotoxicityPositive52.50%
CarcinogenicityNegative86.00%
Ames MutagenesisNegative63.00%
Skin SensitizationPositive50.62%
Respiratory ToxicityNegative57.78%
Fish Aquatic ToxicityPositive96.99%

The predicted ADMET profile suggests that Kikkanol F likely has good intestinal absorption but may have limited Caco-2 permeability. It has a modest probability of crossing the blood-brain barrier and achieving oral bioavailability . The compound shows potential for mitochondrial localization, which may be relevant to its cellular mechanisms of action.

Metabolic Interactions

Table 5: Predicted Metabolic Enzyme Interactions of Kikkanol F

Enzyme/TransporterInteractionProbability (%)
OATP1B1 InhibitorPositive93.89%
OATP1B3 InhibitorPositive94.99%
MATE1 InhibitorNegative100.00%
P-glycoprotein InhibitorNegative91.83%
P-glycoprotein SubstrateNegative82.13%
CYP3A4 SubstrateNegative54.62%
CYP2C9 SubstrateNegative81.89%
CYP2D6 SubstrateNegative75.80%
CYP3A4 InhibitionNegative79.63%
CYP2C9 InhibitionNegative68.08%
CYP2C19 InhibitionNegative75.11%
CYP inhibitory PromiscuityNegative82.08%
UGT CatalyzedPositive70.00%

These predictions suggest that Kikkanol F may inhibit OATP transporters but is unlikely to significantly inhibit cytochrome P450 enzymes or serve as a substrate for major drug-metabolizing enzymes . These characteristics may be favorable for potential drug development by minimizing the risk of drug-drug interactions.

Predicted Biological Targets

Using computational prediction models (Super-PRED), several potential biological targets have been identified for Kikkanol F. These predictions provide direction for future experimental validation and potential therapeutic applications.

Table 6: Predicted Biological Targets of Kikkanol F

TargetProbability (%)Model Accuracy (%)
Cannabinoid CB2 receptor95.60%97.25%
Nuclear factor NF-kappa-B p105 subunit95.57%96.09%
Cathepsin D92.50%98.95%
DNA-(apurinic or apyrimidinic site) lyase91.84%91.11%
Adenosine A1 receptor91.42%95.93%
Mineralocorticoid receptor88.58%100.00%
NT-3 growth factor receptor87.98%95.89%
LSD1/CoREST complex86.33%97.09%
Glycine receptor subunit alpha-181.81%90.71%
Glutamate NMDA receptor81.49%95.89%
Androgen Receptor81.36%96.43%

The high probability of interaction with the cannabinoid CB2 receptor and NF-κB suggests potential anti-inflammatory and immunomodulatory roles for Kikkanol F . These predictions align with the observed inhibitory effects on nitric oxide production, which is often mediated through NF-κB signaling pathways.

Related Compounds

Kikkanol Family Compounds

Kikkanol F belongs to a family of structurally related germacrane-type sesquiterpenes isolated from Chrysanthemum indicum. These compounds share structural similarities but differ in their specific functional groups and stereochemistry.

Key related compounds include:

  • Kikkanol D - A germacrane-type sesquiterpene isolated alongside Kikkanol F

  • Kikkanol E - Another member of the kikkanol family with similar structural features

  • Kikkanol F monoacetate - An acetylated derivative of Kikkanol F with the molecular formula C₁₇H₂₈O₄ and molecular weight 296.19875938 g/mol

  • Kikkanols A, B, and C - Earlier isolated eudesmane-type sesquiterpenes from the same plant source

The structural relationships between these compounds provide valuable information for structure-activity relationship studies and may guide future pharmacological investigations.

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